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Assessment . -

Ibogaine 18-Methoxycoronaridine (18-MC)
Parameter
Cerebellar Causes degeneration of Purkinje No evidence of Purkinje cell damage or
Neurotoxicity cells at high doses (=100 mg/kg in  general brain toxicity [3] [4]

rats) [1] [2]

Tremor & Ataxia Induces whole-body tremors and
ataxia [3] [5]

Anti-addictive Reduces self-administration of

Efficacy morphine, cocaine, ethanol, and
nicotine; ameliorates opioid
withdrawal signs [3] [6]

Cardiotoxicity Associated with QT prolongation
and risk of fatal arrhythmias [2]

Mechanism - Binds to NMDA, k-opioid, p-opioid
Key Differences receptors; interacts with serotonin
transporter & sodium channels [3]

[2]

Does not produce tremors [3] [4]

Reduces self-administration of morphine,
cocaine, ethanol, and nicotine; ameliorates
opioid withdrawal signs [3] [4] [7]

Does not decrease heart rate at high doses,
suggesting a potentially safer cardiac profile

[3]

Similar affinity for k-opioid and nicotinic
receptors; much lower affinity for NMDA,
sigma-2, and serotonin transporter than
ibogaine [3]
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Assessment . -

Ibogaine 18-Methoxycoronaridine (18-MC)
Parameter
Therapeutic Lower, due to narrow window Substantially greater proposed therapeutic
Index between efficacy and toxicity [3] index due to reduced side effects [3]

Detailed Experimental Data and Protocols

The comparative data is derived from standardized animal studies and in vitro assays. Here are the

methodologies for key experiments cited in the table.

Neuropathological Assessment (Purkinje Cell Damage)

¢ Objective: To evaluate structural damage to cerebellar Purkinje cells.
¢ Protocol: Rats were administered high doses of ibogaine (100 mg/kg or 3 x 100 mg/kg) or 18-MC (40
mg/kg) [1]. After a survival period, brain tissue was processed for:
o Fink-Heimer Il Stain: A silver impregnation method to detect degenerating neurons and axons
[1].
o GFAP Immunohistochemistry: Using an antibody against Glial Fibrillary Acidic Protein to
identify reactive astrocytes, a marker of neural injury [1].
e Outcome: All rats treated with high-dose ibogaine showed clear Purkinje cell degeneration,
particularly in specific cerebellar lobules. Rats treated with 18-MC showed no degeneration above
control levels [1].

Behavioral Observation (Tremor and Ataxia)

¢ Objective: To assess motor side effects.

e Protocol: Researchers observed and scored rodents for signs of tremors, lack of coordination
(ataxia), and changes in gait following administration of ibogaine or 18-MC [3] [5]. These are often
simple observational scores but are critical for differentiating the two compounds.

e Outcome: Ibogaine administration resulted in short-lived, whole-body tremors. 18-MC was found to
be devoid of this tremorigenic activity [3] [5].

Self-Administration Studies (Anti-addictive Efficacy)
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e Objective: To measure the reduction in drug-seeking behavior.

e Protocol: Rats are trained to self-administer a substance of abuse (e.g., morphine, cocaine, nicotine,
or alcohol) by pressing a lever in an operant box [3] [4] [7]. After stable drug intake is established, the
test compound (ibogaine or 18-MC, typically at 40 mg/kg) is administered. The subsequent number of
lever presses for the drug is recorded and compared to baseline.

e Outcome: Both ibogaine and 18-MC produce a significant, long-lasting decrease in self-
administration of various drugs of abuse without affecting responses for non-drug rewards like water

[3].

Receptor Binding Assays (Mechanism of Action)

e Objective: To quantify and compare the affinity of compounds for various neuroreceptors.

¢ Protocol: Using tissue homogenates (e.g., from guinea pig brain) or cell lines expressing specific
human receptors, competitive radioligand binding studies are performed. The test compound
(ibogaine or 18-MC) competes with a known radioactive ligand for binding to a specific receptor (e.g.,
NMDA, kappa-opioid). The concentration that inhibits 50% of the specific binding (IC50) is calculated
[3] [3]-

e Outcome: These studies confirmed that while both compounds have similar affinities for kappa-opioid
and nicotinic receptors, 18-MC has much lower affinities for NMDA and sigma-2 receptors, the
serotonin transporter, and sodium channels compared to ibogaine [3].

Mechanisms of Action and Neurotoxicity Pathways

The different toxicity profiles of ibogaine and 18-MC can be understood by their distinct interactions with

molecular targets in the nervous system. The diagram below illustrates the key mechanisms.
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The divergent pathways explain 18-MC's superior safety profile. Ibogaine's interaction with NMDA
receptors, sigma-2 sites, and serotonin transporters is strongly linked to its neurotoxicity [3] [2]. Conversely,
18-MC's more selective action, primarily on k-opioid and a3[4-nicotinic receptors, is sufficient for anti-

addictive efficacy without triggering the toxic mechanisms [3] [4].

Conclusion for Researchers

In summary, the experimental data demonstrates that 18-MC effectively separates ibogaine's desirable anti-

addictive properties from its concerning adverse effects. The evidence indicates:

o Efficacy Retention: 18-MC is as effective as ibogaine in reducing self-administration of multiple
drugs of abuse in rodent models [3] [7].

e Safety Improvement: 18-MC lacks the cerebellar neurotoxicity, tremors, and bradycardia associated
with ibogaine [3] [1] [4].
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¢ Mechanistic Basis: The improved safety profile is attributed to 18-MC's narrower spectrum of action,
notably its low affinity for NMDA and sigma-2 receptors [3].

Consequently, 18-MC is considered a strong candidate for further development as a pharmacotherapy for

addiction, with a substantially greater predicted therapeutic index than its parent compound, ibogaine [3]

[4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11085336/
https://pubmed.ncbi.nlm.nih.gov/11085336/
https://www.sciencedirect.com/topics/neuroscience/18-methoxycoronaridine
https://www.smolecule.com/products/s649617?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/8930373/
https://pubmed.ncbi.nlm.nih.gov/26807959/
https://pubmed.ncbi.nlm.nih.gov/11085336/
https://www.sciencedirect.com/topics/neuroscience/18-methoxycoronaridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC1571996/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783954/
https://www.sciencedirect.com/science/article/pii/000689939600056X
https://www.smolecule.com/products/b649617#18-mc-neurotoxicity-assessment-vs-ibogaine
https://www.smolecule.com/products/b649617#18-mc-neurotoxicity-assessment-vs-ibogaine
https://www.smolecule.com/products/b649617#18-mc-neurotoxicity-assessment-vs-ibogaine
https://www.smolecule.com/products/s649617?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Reliability Assessment & Statistical Comparison

Specifications & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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